REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][N:6]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][CH:11]=[CH:12]2)=[C:7]1[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-:23].[Na+].[Na+]>O>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:7]2([OH:23])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3=[N:2][CH2:3][CH2:4][CH2:5][N:6]23)=[CH:20][CH:19]=1 |f:0.1,2.3.4|
|
Name
|
2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCCN1C(=C2C=CC=CC2=C1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The regenerated base is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 250 ml
|
Type
|
CUSTOM
|
Details
|
of ethanol and air is bubbled through the solution for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The precipitated white crystalline solid is separated by filtration and upon recrystallization from dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(N2C(C3=CC=CC=C13)=NCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |